(2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNEFYYESMPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties
- Molecular Formula : C16H16ClNOS
- Molecular Weight : 303.82 g/mol
- Structural Features : Contains both aromatic (chlorophenyl) and heterocyclic (thiophene and piperidine) components.
Chemistry
In the realm of chemistry, (2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone serves as a fundamental precursor in the synthesis of various derivatives. Its unique structure allows chemists to explore new reactions and develop novel compounds with potential applications in different fields.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common method includes reacting 2-chlorobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base like triethylamine under inert conditions to prevent side reactions.
Biology
In biological research, this compound is being investigated for its potential biological activities. It may act as a lead compound for developing new drugs targeting specific pathways relevant to various diseases.
Biological Activities
Research indicates that similar compounds often interact with neurotransmitter receptors, such as:
- Dopamine receptors : Implications for neuropharmacology.
- Serotonin receptors : Potential effects on mood disorders.
- Enzymatic inhibition : Similar compounds have shown activity against enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects. Preliminary studies suggest it may exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Anticancer activities
Case Studies
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by interfering with host cell pathways.
- Cancer Research : Investigations into its effects on various cancer cell lines are ongoing, indicating potential antiproliferative activities.
Industry
In industrial applications, this compound can be utilized in developing new materials with tailored properties, such as specialty polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of arylpiperidinyl/piperazinyl methanones. Key structural analogs and their distinguishing features are outlined below:
Substituent Variations on the Aromatic Ring
- Compound 72: (Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Key Difference: Replaces the 2-chlorophenyl group with a trifluoromethylphenyl group and substitutes the thiophene with an imidazopyridazine ring. HPLC purity: 99.6% .
- Compound 21: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Difference: Piperazine ring (instead of piperidine) and a para-trifluoromethylphenyl group. Synthesis: Prepared via HOBt/TBTU-mediated coupling of thiophene-2-carboxylic acid with 1-(4-(trifluoromethyl)phenyl)piperazine .
Heterocyclic Modifications
- Compound 16: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one Key Difference: A butanone spacer replaces the direct methanone linkage, elongating the molecule. Impact: Increased conformational flexibility may alter binding kinetics .
- Compound 75: (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Key Difference: Methoxy-substituted imidazopyridazine core. Synthesis: Achieved via nucleophilic substitution of a chloro group with methoxide .
Chlorinated Analogs
- (2-Chloro-4-nitrophenyl)(4-methylpiperidin-1-yl)methanone Key Difference: Nitro group at the 4-position of the chlorophenyl ring and a methylated piperidine. Physicochemical Properties: Molecular weight 282.72 g/mol; CAS 282104-35-2 .
Structural and Functional Implications
Electronic Effects
- Thiophene’s sulfur atom contributes to polarizability, influencing van der Waals interactions, as noted in noncovalent interaction analyses .
Data Table: Comparative Analysis
Biological Activity
(2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a thiophenyl-piperidine moiety, which contributes to its unique chemical behavior. The presence of both aromatic and heterocyclic structures enhances its interaction with biological targets.
Target Receptors and Pathways
Research indicates that compounds with similar structures often interact with various receptors, including:
- Dopamine receptors : Potential implications in neuropharmacology.
- Serotonin receptors : Possible effects on mood and anxiety disorders.
- Enzymatic inhibition : Similar compounds have shown inhibitory activity against enzymes involved in metabolic pathways.
The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized to modulate signal transduction pathways and enzyme activities.
Antiviral Properties
Preliminary studies suggest that derivatives of this compound may exhibit antiviral activities. For instance, compounds with similar structural motifs have been shown to inhibit viral replication by interfering with host cell pathways.
Anti-inflammatory Effects
Some studies have suggested that compounds featuring piperidine rings can exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis or other inflammatory diseases .
Synthesis and Evaluation
A study focused on synthesizing variations of the compound found significant cytotoxic activity in certain derivatives. The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene and piperidine components could enhance biological activity .
Comparative Studies
Comparative studies with similar compounds such as (4-Chlorophenyl)(2-pyridinyl)methanone showed that the inclusion of the thiophene ring in this compound led to improved binding affinity to target receptors, suggesting enhanced therapeutic potential.
Data Table: Biological Activities Comparison
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral | Inhibits viral replication |
| Similar Compound A | Cytotoxic | Induces apoptosis |
| Similar Compound B | Anti-inflammatory | Modulates inflammatory pathways |
Q & A
Q. What are the optimal synthetic routes for (2-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?
The synthesis typically involves Friedel-Crafts acylation, where a chlorophenyl group is coupled to a piperidine-thiophene scaffold. Key steps include:
- Reagent selection : Use benzoyl chloride derivatives and Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic aromatic substitution .
- Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via HPLC (≥99%) and confirm structure using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXTL software for structure solution and refinement. Typical parameters: space group P21/c, unit cell dimensions a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° .
- Validation : Check R-factor (≤0.054) and data-to-parameter ratio (>15:1) for reliability .
Q. What analytical techniques confirm purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for ketone carbonyl), and FT-IR (C=O stretch at ~1680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at –20°C, away from moisture and light .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved?
- Dynamic vs. static disorder : Analyze temperature-dependent XRD data to distinguish thermal motion from true structural ambiguity .
- DFT optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311+G(d,p)) .
- Polymorph screening : Explore crystallization solvents (e.g., DCM/hexane vs. ethanol) to identify alternative crystal forms .
Q. How to design in vivo studies to evaluate pharmacological activity?
- Model selection : Use diabetic rodent models (e.g., db/db mice) for metabolic studies, similar to GPR119 agonist research .
- Dosing : Administer orally (10–100 mg/kg) and measure biomarkers (e.g., plasma GLP-1, insulin levels) at 0, 1, 3, and 6 hours post-dose .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in acute and chronic studies .
Q. How to conduct structure-activity relationship (SAR) studies on this scaffold?
- Substituent variation : Synthesize analogs with halogens (F, Br) or methyl groups on the phenyl/thiophene rings.
- Biological assays : Test antimicrobial activity via MIC assays (E. coli, S. aureus) or antitumor activity using MTT assays (HeLa, MCF-7 cells) .
- Receptor binding : Perform radioligand displacement assays (e.g., for GPCR targets) to quantify IC₅₀ values .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., GPR119). Focus on piperidine-thiophene hydrophobic pockets .
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and residue-specific interactions .
Data Contradiction Analysis
Q. How to address conflicting NMR and XRD data for the thiophene ring conformation?
- Solution : Compare dihedral angles from XRD (e.g., C17–C18–C19–C20 = –178.57°) with NMR coupling constants (³JHH) to assess rotational barriers .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal ring puckering or fluxional behavior not captured in static XRD .
Q. Why do biological activity results vary between in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
